molecular formula C5H5BrN2OS B8589104 3-Bromo-thiophene-2-amidoxime

3-Bromo-thiophene-2-amidoxime

Cat. No.: B8589104
M. Wt: 221.08 g/mol
InChI Key: JOOAAYILSZFVHN-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Research

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone in the world of heterocyclic chemistry. cymitquimica.com Its structural similarity to benzene (B151609), particularly in terms of aromaticity, allows it to serve as a bioisostere, a compound that can replace another in a biologically active molecule without significantly altering its activity. cymitquimica.com This property has made thiophene and its derivatives a highly attractive scaffold in medicinal chemistry. cymitquimica.com

Thiophene derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and materials. chemsrc.com They are found in numerous marketed drugs with diverse therapeutic applications, including anti-inflammatory agents like suprofen (B1682721) and tiaprofenic acid, the antibiotic cefoxitin, and the antipsychotic olanzapine. rsc.org The versatility of the thiophene ring allows for a wide range of chemical modifications, enabling researchers to fine-tune the pharmacological properties of molecules. Beyond pharmaceuticals, thiophene-based compounds are crucial in materials science, contributing to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dyes. chemsrc.comrsc.org The ongoing exploration of thiophene derivatives continues to yield novel compounds with significant potential across various scientific disciplines.

Importance of the Amidoxime (B1450833) Functional Group in Organic Synthesis and Beyond

The amidoxime functional group, R-C(NH2)=NOH, is a versatile and highly valuable moiety in organic and medicinal chemistry. scispace.comechemi.com Amidoximes are readily synthesized, typically through the reaction of a nitrile with hydroxylamine (B1172632). scbt.com This functional group has garnered significant interest due to its diverse biological activities and its utility as a synthetic intermediate. msu.edu

In medicinal chemistry, the amidoxime group is often employed as a prodrug for amidines, which exhibit a range of antimicrobial activities. scbt.com Furthermore, amidoximes themselves have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, and antithrombotic properties. scispace.commsu.edu One of the key aspects of their biological activity is their ability to act as nitric oxide (NO) donors, a molecule with important physiological roles. scbt.com Beyond their therapeutic potential, amidoximes are important in coordination chemistry and materials science, where they are used in applications such as the removal of heavy metals from water. echemi.com Their ability to participate in various chemical transformations, including cyclization reactions to form heterocycles like 1,2,4-oxadiazoles, further underscores their importance in organic synthesis. nih.gov

Rationale for Investigating 3-Bromo-thiophene-2-amidoxime as a Novel Chemical Entity

The chemical structure of this compound, which combines a brominated thiophene ring with an amidoxime group at the 2-position, suggests a molecule of significant scientific interest. The rationale for its investigation is built upon the synergistic potential of its constituent parts.

The presence of the thiophene scaffold provides a well-established platform with known biological relevance. The bromine atom at the 3-position offers a handle for further synthetic modifications through reactions like Suzuki coupling, allowing for the creation of a library of diverse derivatives. chemicalbook.com The amidoxime group at the 2-position introduces a functionality known for its own biological activities and its potential to act as a prodrug.

The direct precursor to this compound is 3-Bromo-thiophene-2-carbonitrile. This nitrile is a known compound and serves as a key intermediate in the synthesis of various heterocyclic systems. cymitquimica.comrsc.org The established methods for converting nitriles to amidoximes suggest that the synthesis of this compound is a feasible endeavor.

Given the rich chemistry and biological significance of both thiophenes and amidoximes, this compound represents a novel chemical entity with the potential for applications in medicinal chemistry and materials science. Its investigation could lead to the discovery of new therapeutic agents or functional materials.

Detailed Research Findings

While direct research on this compound is not widely available in the public domain, a significant amount of information exists for its precursors and related compounds. This data provides a solid foundation for understanding the likely properties and synthetic routes toward this novel compound.

Precursor and Related Compound Data

The synthesis of this compound would logically proceed from its corresponding nitrile, 3-Bromo-thiophene-2-carbonitrile. The properties of this nitrile and its own precursor, 3-Bromothiophene (B43185), are well-documented.

Table 1: Physicochemical Properties of 3-Bromothiophene

PropertyValueReference(s)
Chemical Formula C4H3BrS wikipedia.org
Molar Mass 163.03 g·mol−1 wikipedia.org
Appearance Colorless liquid wikipedia.org
Density 1.74 g/mL wikipedia.org
Melting Point -10 °C wikipedia.org
Boiling Point 150–158 °C wikipedia.org
Solubility in water Immiscible wikipedia.org

Table 2: Physicochemical Properties of 3-Bromo-thiophene-2-carbonitrile

PropertyValueReference(s)
CAS Number 18791-98-5 echemi.comscbt.com
Chemical Formula C5H2BrNS scbt.com
Molecular Weight 188.05 g/mol echemi.comscbt.com
Appearance Solid sigmaaldrich.com
Melting Point 50 °C echemi.com
Boiling Point 286.8±25.0 °C (Predicted) echemi.com

The synthesis of 3-Bromothiophene is typically achieved through the debromination of 2,3,5-tribromothiophene (B1329576), as direct bromination of thiophene yields the 2-bromo isomer. wikipedia.org 3-Bromothiophene is a key intermediate for producing various 3-substituted thiophene derivatives. orgsyn.orggoogle.com

3-Bromo-thiophene-2-carbonitrile, also known as 2-cyano-3-bromothiophene, is a reactive electrophile used as an intermediate in the synthesis of heterocyclic compounds. cymitquimica.comechemi.com Its synthesis can be achieved from brominated thiophene precursors. rsc.org

The conversion of 3-Bromo-thiophene-2-carbonitrile to this compound would likely involve reaction with hydroxylamine, a standard method for preparing amidoximes from nitriles. While specific experimental data for this compound is scarce, its properties can be predicted based on its structure.

Table 3: Predicted Properties of this compound

PropertyPredicted Value/Information
Chemical Formula C5H5BrN2OS
Molecular Weight 221.08 g/mol
General Role Synthetic intermediate, potential biologically active compound
Synthetic Route Reaction of 3-Bromo-thiophene-2-carbonitrile with hydroxylamine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

3-bromo-N'-hydroxythiophene-2-carboximidamide

InChI

InChI=1S/C5H5BrN2OS/c6-3-1-2-10-4(3)5(7)8-9/h1-2,9H,(H2,7,8)

InChI Key

JOOAAYILSZFVHN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C(=NO)N

Origin of Product

United States

Synthetic Methodologies for 3 Bromo Thiophene 2 Amidoxime and Its Precursors

Strategies for the Preparation of 3-Bromothiophene (B43185) Intermediates

Unlike its 2-bromo isomer, 3-bromothiophene cannot be synthesized by the direct bromination of thiophene (B33073), as electrophilic substitution on the thiophene ring preferentially occurs at the C2 position. wikipedia.orgstudysmarter.co.uk Therefore, indirect methods, including isomerization and regioselective synthesis, are required to obtain this crucial intermediate.

Isomerization Reactions of Thiophene Bromine Derivatives

Isomerization of more readily available bromothiophenes presents a viable pathway to the 3-bromo derivative. One established method involves the alkali amide-induced isomerization of 2-bromothiophene (B119243). Although historically performed using sodium or potassium amide in liquid ammonia (B1221849), which is challenging on an industrial scale, newer procedures have been developed. epo.org An alternative approach involves treating 2-bromothiophene with an excess of sodamide in liquid ammonia, followed by quenching with ammonium (B1175870) chloride. tandfonline.com

Catalytic isomerization offers a more scalable and potentially greener alternative. This process uses acidic catalysts, such as zeolite molecular sieves (e.g., ZSM-5) or ion exchange resins, to convert 2-bromothiophene into a mixture of 2- and 3-bromothiophene at elevated temperatures (120-200 °C). google.com While this method is advantageous in its operational safety and atomic economy, the resulting mixture requires further purification to separate the isomers, which have very close boiling points. google.com

Isomerization Method Starting Material Reagents/Catalyst Key Conditions Outcome Reference
Alkali Amide-Induced2-BromothiopheneSodamide (NaNH₂)Liquid Ammonia3-Bromothiophene tandfonline.com
Catalytic Isomerization2-BromothiopheneAcidic Zeolite (ZSM-5)150-200 °CMixture of 3- and 2-bromothiophene google.com
Catalytic Isomerization2-BromothiopheneAcidic Alumina120 °CMixture of 3- and 2-bromothiophene google.com

Regioselective Bromination Approaches

Regioselective synthesis provides a more direct route to 3-bromothiophene by controlling the position of bromination. The most common and reliable method involves the selective debromination of a polybrominated thiophene. The process typically starts with the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene (B1329576). orgsyn.org Subsequently, the α-bromines (at positions 2 and 5) are selectively removed.

A classic and efficient method for this selective dehalogenation is the use of zinc dust in an acidic medium like acetic acid. orgsyn.orgscispace.com Refluxing 2,3,5-tribromothiophene with zinc dust and acetic acid can yield isomer-free 3-bromothiophene in high yields (around 80%). scispace.com This selectivity arises because the α-bromines are more reactive towards removal than the β-bromine.

Another powerful strategy for achieving regioselectivity is through directed ortho-metalation. This involves treating a thiophene derivative with a strong base, such as n-butyllithium (n-BuLi), to selectively deprotonate a specific position, creating a lithiated intermediate. This intermediate then reacts with a bromine source (e.g., Br₂) to install a bromine atom at the desired position. google.commdpi.com The reaction temperature is critical and is often kept very low (e.g., -78 °C) to control the reaction. google.comgoogle.com

Regioselective Method Starting Material Key Reagents Intermediate Product Reference
Selective DebrominationThiophene1. Bromine (excess)2. Zinc dust, Acetic Acid2,3,5-Tribromothiophene3-Bromothiophene wikipedia.orgorgsyn.orgscispace.com
Directed Metalation3-Alkylthiophene1. n-BuLi2. Bromine3-Alkyl-2-lithiothiophene2-Bromo-3-alkylthiophene google.comgoogle.com

General Principles of Amidoxime (B1450833) Formation from Nitrile Precursors

The conversion of nitriles into amidoximes is a fundamental transformation in organic synthesis and the primary method for producing 3-Bromo-thiophene-2-amidoxime from its corresponding nitrile precursor, 3-bromo-thiophene-2-carbonitrile. The reaction involves the nucleophilic addition of hydroxylamine (B1172632) (NH₂OH) to the electrophilic carbon atom of the nitrile group. nih.gov

The process is typically carried out by reacting the nitrile with hydroxylamine hydrochloride in the presence of a base. nih.gov The base, such as sodium carbonate or triethylamine (B128534), serves to generate free hydroxylamine in situ from its hydrochloride salt. The reaction is commonly performed in a protic solvent, like ethanol (B145695) or methanol, and often requires heating to proceed at a reasonable rate. nih.gov The reaction time can vary significantly, from a few hours to over a day, depending on the specific nitrile substrate and conditions used. nih.gov A significant challenge in this synthesis is the potential formation of an amide byproduct, which can arise from the hydrolysis of the nitrile or rearrangement of the intermediate. tandfonline.comnih.gov

Direct Synthesis of this compound

The direct synthesis of this compound is achieved by applying the general principles of amidoxime formation to its immediate precursor, 3-bromo-thiophene-2-carbonitrile.

The synthesis proceeds as follows:

Precursor Synthesis: 3-bromo-thiophene-2-carbonitrile is first prepared. This can be accomplished through methods such as the Sandmeyer reaction on 2-amino-3-bromothiophene or by direct cyanation of a metalated 3-bromothiophene derivative.

Amidoxime Formation: 3-bromo-thiophene-2-carbonitrile is then dissolved in a suitable solvent, typically ethanol. Hydroxylamine hydrochloride is added, followed by a base (e.g., triethylamine or sodium carbonate). The mixture is heated under reflux for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC). Upon cooling, the product, this compound, often crystallizes from the solution or can be isolated after workup.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the reaction conditions for amidoxime synthesis is crucial for maximizing the yield of the desired product while minimizing the formation of the undesired amide byproduct. tandfonline.com Key parameters that influence the reaction outcome include the choice of base, temperature, solvent, and reaction time.

Base Strength: The strength of the base used can significantly affect the product distribution. Using a very strong base like sodium hydroxide (B78521) can favor the formation of the amide byproduct. tandfonline.com In contrast, a milder base, such as triethylamine, at a controlled stoichiometry (e.g., 1.6 molar equivalents) has been shown to be optimal for preparing amidoximes, reducing the yield of the undesired amide. tandfonline.com

Temperature: While increasing the reaction temperature can reduce the reaction time, it often leads to a decreased yield of the amidoxime and an increased yield of the amide byproduct. tandfonline.com Performing the reaction at room temperature, although slower, can be a more effective strategy for maximizing the purity and yield of the amidoxime. tandfonline.com

Solvent: The choice of solvent is also important. While alcohols like ethanol are common, using an aqueous solution of hydroxylamine can be advantageous as it may not require an additional base and can lead to shorter reaction times. nih.govgoogle.com

Parameter Condition Effect on Amidoxime Yield Effect on Amide Byproduct Reference
Base Strong Base (e.g., NaOH)DecreasedIncreased tandfonline.com
Weaker Base (e.g., Triethylamine)Increased (Optimal)Decreased tandfonline.com
Temperature Increased (e.g., 80 °C)DecreasedIncreased tandfonline.com
Room Temperature (25 °C)Increased (Optimal)Decreased tandfonline.com
Reaction Time Shortened (at high temp)Lower YieldHigher Yield tandfonline.com
Lengthened (at room temp)Higher YieldLower Yield tandfonline.com

Green Chemistry Approaches in Synthesis

Adopting green chemistry principles in the synthesis of thiophene derivatives and amidoximes is an area of growing importance. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

For the synthesis of thiophene precursors, metal-free methodologies have been developed that avoid the toxicity associated with certain metal catalysts. nih.gov The use of alternative, environmentally benign solvents, such as deep eutectic solvents, is also being explored as a green alternative to traditional ionic liquids or volatile organic compounds. rsc.org

In the context of amidoxime formation, several green strategies have been reported:

Aqueous Synthesis: Conducting the reaction in water instead of organic solvents is a significant improvement. tandfonline.com This approach often simplifies the workup process and reduces environmental impact.

Ultrasonic Irradiation: The use of ultrasound has been shown to facilitate the synthesis of amidoximes from nitriles and hydroxylamine. This solvent-free method can lead to high yields (70-85%) in very short reaction times. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient technique that can dramatically reduce reaction times for various organic transformations, including the synthesis of thiophene derivatives, and represents a promising avenue for amidoxime synthesis. acs.org

Reactivity and Derivatization Pathways of 3 Bromo Thiophene 2 Amidoxime

Chemical Transformations Involving the Amidoxime (B1450833) Moiety

The amidoxime group (-C(NH₂)=NOH) is the primary site of reactivity in 3-Bromo-thiophene-2-amidoxime, enabling a variety of chemical transformations. Its nucleophilic nitrogen and oxygen atoms are key to its ability to participate in cyclization and functionalization reactions.

Cyclization Reactions to Form Heterocyclic Systems

The amidoxime functional group is a well-established synthon for the construction of five- and six-membered heterocyclic rings. These reactions typically involve the reaction of the amidoxime with a bifunctional electrophile, leading to intramolecular cyclization and the formation of a stable aromatic system.

The synthesis of 1,2,4-oxadiazoles is a common and significant transformation of amidoximes. nih.govchim.it This reaction typically proceeds through the acylation of the amidoxime followed by a cyclodehydration step. The general pathway involves the reaction of the amidoxime with an acylating agent, such as an acid chloride or anhydride, to form an O-acylamidoxime intermediate. This intermediate then undergoes thermal or base-catalyzed cyclization to yield the 1,2,4-oxadiazole (B8745197) ring. nih.gov

For this compound, this would involve the reaction with a suitable acylating agent (R-CO-X) to form an intermediate which then cyclizes to the corresponding 3-(3-Bromo-thiophen-2-yl)-5-substituted-1,2,4-oxadiazole. The reaction conditions for this transformation can vary, but often involve heating in a suitable solvent, sometimes in the presence of a base to facilitate the final cyclization step.

Table 1: Examples of Reagents for Oxadiazole Formation from Amidoximes

Reagent TypeSpecific ExampleExpected Product Moiety
Acid ChlorideBenzoyl chloride5-Phenyl-1,2,4-oxadiazole
AnhydrideAcetic anhydride5-Methyl-1,2,4-oxadiazole
Carboxylic AcidBenzoic acid (with coupling agent)5-Phenyl-1,2,4-oxadiazole

While the synthesis of quinazolines often involves precursors like 2-aminobenzonitriles or 2-aminobenzamides, pathways utilizing amidoxime-like reactivity have been explored in heterocyclic chemistry. nih.govnih.gov The synthesis of quinazoline (B50416) derivatives from a thiophene (B33073) amidoxime would represent a non-traditional approach. Conceptually, it could involve a reaction with a suitably substituted benzene (B151609) derivative that could cyclize with the amidoxime moiety. For instance, a reaction with a 2-halobenzaldehyde derivative could potentially lead to a fused ring system, although this is not a standard or commonly reported method for quinazoline synthesis from this specific precursor.

The amidoxime functionality can, in principle, be utilized to synthesize other heterocyclic systems. Depending on the reaction partner, various five- or six-membered rings containing nitrogen and oxygen atoms could be formed. For example, reaction with α,β-unsaturated ketones could potentially lead to the formation of pyrimidine (B1678525) N-oxide derivatives after an initial Michael addition followed by cyclization and dehydration. However, specific examples of such reactions starting from this compound are not extensively documented in the scientific literature.

Acylation and Related Functionalizations

The amidoxime group of this compound can be readily acylated at either the nitrogen or the oxygen atom. The site of acylation can often be controlled by the reaction conditions. Acylation with acid chlorides or anhydrides typically occurs on the oxygen atom, leading to the formation of O-acylamidoximes. figshare.com These O-acyl derivatives are not only stable compounds in their own right but also key intermediates in the synthesis of 1,2,4-oxadiazoles, as mentioned previously. nih.gov

Table 2: Potential Acylation Products of this compound

Acylating AgentProduct Type
Acetyl chlorideO-Acetyl-3-bromo-thiophene-2-amidoxime
Benzoyl anhydrideO-Benzoyl-3-bromo-thiophene-2-amidoxime

Condensation Reactions

The amino group of the amidoxime moiety can undergo condensation reactions with aldehydes and ketones to form the corresponding imine derivatives, known as amidoxime ethers or O-alkylideneamidoximes. This reaction typically proceeds under acidic or basic catalysis and involves the elimination of a water molecule. These condensation products can be stable compounds or may serve as intermediates for further transformations.

Reactions at the Bromine Atom of the Thiophene Ring

The carbon-bromine bond at the C3 position is a key site for functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-mediated reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-C bonds, and the bromine atom on the thiophene ring serves as an excellent handle for such transformations. nih.gov The proximity of the amidoxime group at the C2 position may influence reaction outcomes through chelation or steric effects.

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron compound, is a highly effective method for creating biaryl or vinyl-aryl structures. nih.gov For this compound, this reaction would involve the palladium-catalyzed coupling of the C3 position with various aryl or vinyl boronic acids or their esters.

While direct studies on the target molecule are not available, research on analogous 2-substituted-3-bromothiophenes provides significant insight. For instance, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different aryl boronic acids demonstrates that the C3-Br bond is readily functionalized. mdpi.com The presence of the imine group ortho to the bromine does not impede the reaction and may assist in catalyst coordination. Given that the amidoxime group also possesses nitrogen and oxygen atoms capable of chelation, a similar or enhanced reactivity is anticipated for this compound. The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ in the presence of a base. mdpi.comresearchgate.net

Table 1: Representative Conditions for Suzuki Coupling of a 3-Bromothiophene (B43185) Analog Data derived from the reactivity of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. mdpi.com

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
3-Chlorophenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O9040
3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O9038
4-Methylphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O9033

Beyond the Suzuki reaction, other palladium-catalyzed methodologies can be employed to functionalize the C3 position.

Negishi Coupling : This reaction couples the organohalide with an organozinc reagent. wikipedia.org It is known for its high functional group tolerance and reactivity, allowing for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. The this compound would be expected to react efficiently with various alkylzinc, arylzinc, or alkynylzinc halides in the presence of a palladium catalyst.

Sonogashira Coupling : This method is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Studies on the Sonogashira coupling of 2,3-dibromothiophene (B118489) have shown that the bromine at the C2 position is generally more reactive. researchgate.net However, in a monosubstituted compound like this compound, the C3-Br bond would be the reactive site, allowing for the direct introduction of an alkynyl group. The acidic protons of the amidoxime group would likely require the use of a sufficient excess of the amine base.

Table 2: Conceptual Overview of Negishi and Sonogashira Coupling Reagents

Reaction NameOrganometallic ReagentBond FormedTypical Catalyst System
Negishi CouplingR-Zn-XC(thiophene)-C(R)Pd(0) complex (e.g., Pd(PPh₃)₄)
Sonogashira CouplingR-C≡C-HC(thiophene)-C≡C-RPd(0)/Cu(I) complex, Amine base

Metal-halogen exchange is a fundamental organometallic reaction used to convert an aryl halide into a highly reactive organometallic species, typically an organolithium or Grignard reagent. wikipedia.org This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce a wide range of functional groups.

A significant challenge in applying this reaction to this compound is the presence of acidic protons on the amidoxime moiety (-NH₂ and -OH). These protons would be readily deprotonated by standard organolithium reagents like n-butyllithium (n-BuLi), consuming the reagent and preventing the desired bromine-lithium exchange. harvard.edu

However, established protocols for bromoheterocycles bearing acidic protons can overcome this issue. nih.govmdpi.com A common strategy involves a two-step, one-pot procedure:

Deprotonation : The substrate is first treated with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), which is basic enough to deprotonate the N-H and O-H bonds but generally does not induce metal-halogen exchange at low temperatures. This forms a magnesium salt of the amidoxime.

Exchange : An organolithium reagent (e.g., n-BuLi) is then added. With the acidic sites blocked, the n-BuLi can perform the bromine-lithium exchange to generate the desired 2-(magnesioamidoximato)-3-lithiothiophene intermediate, which can then react with an added electrophile. mdpi.com

This approach allows for the selective functionalization at the C3 position while preserving the integrity of the amidoxime group.

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity at the Thiophene Nucleus (excluding bromine position)

Nucleophilic aromatic substitution (SₙAr) on a thiophene ring typically requires strong activation by one or more powerful electron-withdrawing groups, such as a nitro (-NO₂) group, to render the ring sufficiently electrophilic for attack by a nucleophile. researchgate.net The reaction proceeds via a Meisenheimer complex intermediate.

In the case of this compound, the thiophene ring is substituted with a weakly deactivating bromine atom and an amidoxime group, which is not strongly electron-withdrawing. Therefore, the thiophene nucleus is not considered "activated" and is expected to be generally unreactive towards nucleophilic addition or substitution at the ring carbons (C4 and C5). Attack by a nucleophile at these positions would be energetically unfavorable without the presence of additional activating substituents. Any nucleophilic attack would preferentially occur at the electrophilic carbon of the amidoxime group under certain conditions, or more likely, would act as a base to deprotonate the amidoxime protons.

Reduction Reactions

The reduction of this compound can proceed through several pathways, depending on the reducing agent and reaction conditions. The primary sites for reduction are the amidoxime group and, under more forcing conditions, the bromo substituent.

The amidoxime functional group is susceptible to reduction to an amidine. This transformation is a common and useful derivatization in medicinal chemistry. Various reducing agents can be employed for this purpose, with catalytic hydrogenation being a prevalent method. For instance, the reduction of an amidoxime intermediate to an amidine can be achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in an acidic medium like acetic acid.

Under harsher reduction conditions, the bromo group on the thiophene ring can also be cleaved. Reagents such as zinc dust in acetic acid are known to be effective for the dehalogenation of brominated thiophenes. scispace.comorgsyn.org The selective reduction of either the amidoxime or the bromo group, or the simultaneous reduction of both, can potentially be achieved by careful selection of the reducing agent and optimization of the reaction conditions.

Below is a table summarizing potential reduction reactions of this compound based on established methods for similar functional groups.

Starting MaterialReagent and ConditionsMajor ProductProduct Structure
This compoundH₂, Pd/C, Acetic Acid, 50 psi, 50°C3-Bromo-thiophene-2-amidine
This compoundZinc dust, Acetic acid, refluxThiophene-2-amidoxime
This compoundH₂, Pd/C, Acetic Acid (excess, prolonged reaction)Thiophene-2-amidine

Note: The product structures are illustrative and based on predicted reactivity.

Electrophilic Substitution Pattern Analysis

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents: the bromo group at the 3-position and the amidoxime group at the 2-position.

The bromo substituent is a deactivating group and a meta-director in benzene chemistry. However, in five-membered heterocycles like thiophene, halogens are generally ortho, para-directing, with a preference for the adjacent positions. The amidoxime group, with its lone pairs of electrons on the nitrogen and oxygen atoms, is expected to be an ortho, para-directing group.

In this compound, the available positions for electrophilic attack are C4 and C5. The directing effects of the substituents are as follows:

The amidoxime group at C2 will direct incoming electrophiles to the C5 position (para) and to a lesser extent the C3 position (ortho), which is already substituted.

The bromo group at C3 will direct incoming electrophiles to the C5 position (para) and the C2 position (ortho), which is also already substituted.

Both substituents, therefore, reinforce the direction of electrophilic attack to the C5 position . The C4 position is sterically hindered and electronically disfavored by both groups. Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to occur predominantly at the C5 position of the thiophene ring. masterorganicchemistry.com

The following table outlines the predicted major products of common electrophilic substitution reactions on this compound.

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄3-Bromo-5-nitro-thiophene-2-amidoxime
BrominationBr₂, Acetic Acid3,5-Dibromo-thiophene-2-amidoxime
SulfonationFuming H₂SO₄This compound-5-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃5-Acyl-3-bromo-thiophene-2-amidoxime

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For 3-Bromo-thiophene-2-amidoxime, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be essential to confirm its structure.

¹H NMR analysis would identify the chemical environment of the protons in the molecule. The expected spectrum would show signals for the two protons on the thiophene (B33073) ring and the protons of the amidoxime (B1450833) group (-NH₂ and -OH). The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and the connectivity of the protons.

Hypothetical ¹H NMR Data Table for this compound (Note: This data is illustrative and not based on experimental results.)

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-4 (Thiophene)~7.0-7.5d (doublet)~5-6
H-5 (Thiophene)~7.5-8.0d (doublet)~5-6
-OH (Oxime)Broad singlets (singlet)N/A
-NH₂ (Amine)Broad singlets (singlet)N/A

¹³C NMR spectroscopy would be used to identify all the carbon atoms in the molecule. The thiophene ring would show four distinct signals, and the carbon of the amidoxime group (C=N) would also have a characteristic chemical shift.

Hypothetical ¹³C NMR Data Table for this compound (Note: This data is illustrative and not based on experimental results.)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2 (Thiophene)~140-150
C-3 (Thiophene)~110-120
C-4 (Thiophene)~125-135
C-5 (Thiophene)~120-130
C=N (Amidoxime)~150-160

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish the coupling between the protons on the thiophene ring (H-4 and H-5).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which would be crucial for confirming the position of the bromo and amidoxime substituents on the thiophene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands for the O-H and N-H stretches of the amidoxime group, the C=N double bond, and vibrations associated with the substituted thiophene ring.

Hypothetical IR Data Table for this compound (Note: This data is illustrative and not based on experimental results.)

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H stretch (Oxime)3200-3600Broad, Medium
N-H stretch (Amine)3100-3500Medium
C-H stretch (Aromatic)3000-3100Medium
C=N stretch (Oxime)1640-1690Medium-Strong
C=C stretch (Thiophene ring)1400-1600Medium
C-N stretch1250-1350Medium
N-O stretch930-965Medium
C-S stretch (Thiophene ring)600-700Weak-Medium
C-Br stretch500-600Medium-Strong

Raman spectroscopy would provide complementary information to IR spectroscopy. While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The C=C and C-S stretching vibrations of the thiophene ring would be expected to give rise to strong signals in the Raman spectrum. Due to the lack of available experimental data, a detailed analysis and data table for the Raman spectrum cannot be provided.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, MS provides definitive confirmation of its elemental composition and offers insights into the connectivity of its atoms. The presence of a bromine atom is particularly significant, as it imparts a characteristic isotopic signature that is readily identifiable. miamioh.edu

The principal fragmentation pathways for halogenated compounds often involve the loss of the halogen atom or a hydrogen halide. miamioh.edu In the case of this compound, key fragmentation would likely involve the cleavage of the C-Br bond and fragmentation of the amidoxime group.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile molecules without causing significant fragmentation. nih.gov For this compound, ESI-MS is expected to generate predominantly protonated molecular ions, [M+H]⁺, in the positive ion mode. This allows for the straightforward determination of the compound's molecular weight. nih.govekb.eg

The analysis of amidoxime-containing compounds by ESI-MS has shown that fragmentation pathways can be studied through collision-induced dissociation (CID) experiments. nih.gov For this compound, the [M+H]⁺ ion would be selected and subjected to fragmentation. Expected fragmentation patterns would include the loss of small neutral molecules such as ammonia (B1221849) (NH₃), water (H₂O), or hydroxylamine (B1172632) (NH₂OH) from the amidoxime moiety. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in doublet peaks for the molecular ion and any bromine-containing fragments, separated by 2 Da. miamioh.edu

Table 1: Predicted ESI-MS Fragmentation Data for this compound

m/z (Predicted)Ion FormulaInterpretation
221/223[C₅H₆BrN₂OS]⁺Protonated Molecular Ion [M+H]⁺
204/206[C₅H₃BrN₂S]⁺Loss of H₂O
205/207[C₅H₄BrNOS]⁺Loss of NH₃
188/190[C₅H₃BrNS]⁺Loss of NH₂OH
162/164[C₄H₃BrS]⁺Loss of CN₂H₃O (Amidoxime-related group)
83[C₄H₃S]⁺Loss of Br

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₅H₅BrN₂OS), HRMS would be used to confirm its exact mass, distinguishing it from other potential isomers or compounds with the same nominal mass.

For instance, the calculated exact mass of the protonated molecule [M+H]⁺ can be compared with the experimentally measured value to validate the molecular formula. This technique is crucial for confirming the identity of newly synthesized compounds and for analyzing complex mixtures.

Other Characterization Methods

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. Thiophene and its derivatives exhibit characteristic absorption bands due to π-π* and n-π* electronic transitions. researchgate.net The spectrum of thiophene itself shows a primary absorption band around 235 nm. nii.ac.jpresearchgate.net

For this compound, the UV-Vis spectrum is expected to be influenced by the conjugation between the thiophene ring and the amidoxime group, as well as the electronic effects of the bromine substituent. Substituents on the thiophene ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. nii.ac.jpacs.org The amidoxime group, with its lone pairs of electrons, and the bromine atom are likely to cause a red shift in the π-π* transition compared to unsubstituted thiophene.

Table 2: Expected UV-Vis Absorption Data for this compound in Ethanol (B145695)

Transition TypeExpected λmax (nm)Associated Chromophore
π → π~250-280Substituted Thiophene Ring
n → π~300-330Amidoxime C=N bond and heteroatoms

Electrochemical methods like cyclic voltammetry (CV) are used to investigate the redox properties of a compound, such as its oxidation and reduction potentials. Thiophene-based compounds are well-known for their electroactive nature and can undergo electrochemical polymerization. dtic.milresearchgate.net The oxidation potential of thiophene is influenced by the electronic nature of its substituents. dtic.mil

In the case of this compound, the bromine atom (electron-withdrawing) and the amidoxime group can modulate the electron density of the thiophene ring, thereby affecting its redox potentials. A cyclic voltammogram would likely reveal an irreversible oxidation peak corresponding to the formation of a radical cation on the thiophene ring, which could then potentially lead to electropolymerization upon repeated cycling. researchgate.net The reduction of the amidoxime group might also be observable at negative potentials. These electrochemical parameters provide insight into the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

Table 3: Hypothetical Cyclic Voltammetry Data for this compound

ProcessPotential (V vs. Ag/AgCl)Characteristics
Oxidation+1.5 to +1.9Irreversible peak, potential electropolymerization
Reduction-1.2 to -1.6Possible reduction of the amidoxime group

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. globalresearchonline.netethz.ch The parent molecule, this compound, is a diamagnetic species with no unpaired electrons and therefore would be EPR-silent.

However, EPR spectroscopy could be a valuable tool for studying paramagnetic species derived from this compound. For example:

Radical Intermediates: If the compound is chemically or electrochemically oxidized or reduced to form a stable radical ion, EPR could be used to characterize this species.

Metal Complexes: Amidoxime groups are known to be effective ligands for coordinating with metal ions. researchgate.net If this compound is used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), or certain lanthanides), EPR spectroscopy would provide detailed information about the electronic structure and coordination environment of the metal center within the complex. researchgate.netrsc.orgwiley-vch.de The resulting EPR spectrum would feature signals whose parameters (g-values and hyperfine coupling constants) are characteristic of the specific metal ion and its ligand field. wiley-vch.de

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Computational and Theoretical Investigations of 3 Bromo Thiophene 2 Amidoxime

Mechanistic Pathways Elucidation using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanistic pathways of reactions involving thiophene (B33073) derivatives. While direct computational studies on the reaction mechanisms of 3-bromo-thiophene-2-amidoxime are not extensively documented, insights can be drawn from computational analyses of similar thiophene-based molecules.

For instance, DFT calculations have been successfully employed to examine the electronic, structural, and spectroscopic features of newly synthesized 5-bromothiophene-2-carboxylate derivatives. mdpi.com These studies often involve optimizing the molecular geometry and calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's reactivity and stability. mdpi.com For a series of 2-ethylhexyl-5-(aryl)thiophene-2-carboxylates, the computed HOMO-LUMO gap was found to be in the range of 3.98–4.69 eV, indicating varying levels of stability and reactivity among the derivatives. mdpi.com

Furthermore, computational methods have been used to investigate the mechanistic pathways of synthetic reactions, such as the Suzuki cross-coupling reaction, which is a common method for functionalizing thiophene rings. mdpi.com These computational models can help in understanding the reaction intermediates and transition states, thereby providing a detailed picture of the reaction mechanism at the molecular level.

The following table summarizes key computational parameters often investigated in the study of thiophene derivatives, which would be relevant for understanding the mechanistic pathways of this compound.

Table 1: Key Computational Parameters for Mechanistic Studies of Thiophene Derivatives
ParameterSignificanceExample Finding for a Thiophene Derivative mdpi.com
HOMO EnergyIndicates the ability to donate an electron.-
LUMO EnergyIndicates the ability to accept an electron.-
HOMO-LUMO GapRelates to chemical reactivity and stability.Compound 4D exhibited the largest gap (4.69 eV), suggesting high stability.
Reaction Energy ProfileMaps the energy changes throughout a reaction, identifying transition states and intermediates.-

Adsorption Behavior and Interaction Modeling (e.g., Monte Carlo Simulations)

The study of adsorption behavior and intermolecular interactions is crucial for applications such as catalysis, separation, and materials science. Grand Canonical Monte Carlo (GCMC) simulations are a prominent computational technique used to investigate the adsorption of molecules onto surfaces.

Key findings from these simulations on thiophene adsorption in MCM-22 zeolite include:

Effect of Temperature and Pressure : The adsorption capacity of thiophene is significantly influenced by both temperature and pressure. asianpubs.orgasianpubs.org

Adsorption Sites : Thiophene molecules tend to adsorb preferentially in specific locations within the zeolite structure, such as the 10-membered ring (MR) pore system and the 12-MR supercages. asianpubs.orgasianpubs.org

Heat of Adsorption : The heat of adsorption, which indicates the strength of the interaction between the adsorbate and the adsorbent, shows little dependence on temperature and pressure. asianpubs.orgasianpubs.org

Competitive Adsorption : In mixtures with other molecules like iso-octane, thiophene exhibits competitive adsorption, and zeolites can be used for their effective separation. pku.edu.cn

These findings suggest that the functional groups on the thiophene ring of this compound, namely the bromo and amidoxime (B1450833) groups, would likely play a significant role in its adsorption behavior due to their polarity and potential for specific interactions.

The table below illustrates the type of data generated from Monte Carlo simulations of thiophene adsorption.

Table 2: Illustrative Data from GCMC Simulations of Thiophene Adsorption in MCM-22 Zeolite asianpubs.orgpku.edu.cn
ConditionObservationImplication
Varying Temperature (298 K, 363 K, 393 K)Adsorption capacity decreases with increasing temperature.Adsorption is an exothermic process.
Varying Pressure (0.01-10 kPa)Adsorbence increases rapidly at low pressures.Strong affinity of thiophene for the zeolite surface.
Mixture with Iso-octaneThiophene and iso-octane can be effectively separated.Potential for use in purification processes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are invaluable in drug discovery and materials science for predicting the behavior of new compounds.

Numerous QSAR and QSPR studies have been performed on thiophene derivatives to understand the structural requirements for various biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.netnih.govnih.gov

For example, a QSAR study on a series of thiophene analogs as anti-inflammatory agents revealed the importance of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating their activity. nih.gov Another study on thiophene derivatives with antitumor activity identified molecular volume and the sum of hydrophobic surfaces as crucial for their efficacy. nih.gov

In the context of this compound, QSAR and QSPR models could be developed to predict its potential biological activities or properties based on its structural features. The descriptors used in these models can be categorized as electronic, steric, hydrophobic, and topological.

The following table presents examples of descriptors used in QSAR/QSPR studies of thiophene derivatives and their relevance.

Table 3: Descriptors Used in QSAR/QSPR Studies of Thiophene Derivatives researchgate.netnih.govnih.govasianpubs.org
Descriptor CategoryExample DescriptorRelevance to Activity/Property
ElectronicDipole Moment (μ)Influences intermolecular interactions and binding affinity. researchgate.netnih.gov
ElectronicTotal Energy (Te)Relates to the overall stability of the molecule. researchgate.net
TopologicalKappa Shape Indices (κ1, κ3)Describe molecular shape and branching. researchgate.net
StericMolecular VolumeImportant for fitting into a biological target's active site. nih.gov
HydrophobicSum of Hydrophobic SurfacesAffects membrane permeability and interaction with hydrophobic pockets. nih.gov
PropertyPartition Coefficient (log P)A measure of lipophilicity, crucial for drug absorption. asianpubs.org

These computational approaches provide a robust framework for investigating the chemical and physical properties of this compound, offering predictive insights that can accelerate its development for various applications.

Applications in Advanced Chemical Systems

Medicinal Chemistry Perspectives for Chemical Scaffold Design

The design of new therapeutic agents often relies on the use of molecular scaffolds that provide a structural framework for the attachment of various functional groups, enabling the modulation of pharmacological properties. The 3-Bromo-thiophene-2-amidoxime structure incorporates several features that are highly valued in medicinal chemistry.

Exploration as a Privileged Pharmacophore

A privileged pharmacophore is a molecular framework that is able to bind to multiple biological targets. The thiophene (B33073) ring itself is considered a versatile pharmacophore due to its bioisosteric similarity to a phenyl ring, yet with a distinct electronic profile that can offer advantages in terms of metabolic stability and target interaction. d-nb.infonih.gov The amidoxime (B1450833) group is also recognized as a powerful pharmacophore, known to participate in various biological activities. mdpi.com The combination of these two moieties in this compound suggests its potential as a privileged scaffold for the development of new drugs.

Bioisosteric Replacement Strategies for Enhanced Molecular Properties

Bioisosteric replacement is a strategy used in drug design to modify the properties of a compound by replacing a functional group with another that has similar steric and electronic characteristics. This can lead to improved potency, selectivity, and pharmacokinetic profiles. Amidoximes, for instance, can act as bioisosteres of carboxylic acids, which can be advantageous in modulating a compound's acidity and its ability to form hydrogen bonds. The this compound scaffold could therefore be employed in bioisosteric replacement strategies to optimize lead compounds in drug discovery programs. semanticscholar.orgresearchgate.netnih.gov

Rational Design of Novel Therapeutic Scaffolds

The rational design of new drugs involves the creation of molecules with specific properties to interact with a biological target. nih.gov The this compound structure offers a versatile platform for such design. The thiophene ring can be further functionalized, and the amidoxime group can be modified to fine-tune the compound's physicochemical and pharmacological properties. This allows for the systematic exploration of chemical space to identify novel therapeutic candidates. nih.gov

Role in Targeting Specific Biochemical Pathways (molecular level)

Thiophene derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors involved in cancer and inflammation. d-nb.infonih.gov For example, some thiophene-containing compounds have been investigated as inhibitors of kinases and modulators of apoptosis. d-nb.info The presence of the amidoxime group can also confer specific biological activities, such as nitric oxide donation, which can be relevant in cardiovascular and inflammatory diseases. mdpi.com While the specific biochemical pathways targeted by this compound have not been elucidated, its structural features suggest potential for interaction with various biological systems.

Impact of Structural Modifications on Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of a compound. For thiophene derivatives, modifications to the ring substituents can significantly impact biological activity. The bromine atom in this compound, for instance, can influence the compound's lipophilicity and its ability to form halogen bonds, which can affect target binding and pharmacokinetic properties. Systematic modifications of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting analogues would be essential to establish a clear SAR and guide the design of more potent and selective compounds.

Materials Science Applications

While the primary focus of research on thiophene derivatives has been in medicinal chemistry, these compounds also have significant potential in materials science. The thiophene ring is a key building block for conducting polymers and organic electronic materials due to its electron-rich nature and ability to form extended π-conjugated systems. mdpi.com The introduction of a bromo substituent provides a reactive handle for polymerization and cross-coupling reactions, allowing for the synthesis of well-defined polymeric structures. The amidoxime group could potentially be used to modify the surface properties of materials or to coordinate with metal ions for the development of functional hybrid materials. However, specific applications of this compound in materials science have not yet been reported.

Development of Polymeric Thiophene Derivatives

Research into thiophene-based polymers is a well-established field. 3-bromothiophene (B43185) is a known precursor in the synthesis of various polythiophene derivatives, which are valued for their electronic properties. google.com However, specific literature detailing the synthesis or properties of polymers derived directly from this compound could not be located.

Applications in Optoelectronic Materials (e.g., Light-Emitting Diodes)

Thiophene-containing compounds are frequently explored for their potential in optoelectronic applications, including as emitters in Organic Light-Emitting Diodes (OLEDs), due to their favorable electronic and photophysical properties. beilstein-journals.orgresearchgate.net The investigation of donor-π-acceptor molecules containing thiophene units is an active area of research for developing new fluorophores. beilstein-journals.org Despite this, no studies were found that specifically investigate or report the use of this compound in optoelectronic materials or devices.

Design of Porous Organic Frameworks (POFs) and Related Architectures

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs) are classes of materials known for their high surface areas and tunable structures. nih.gov Thiophene-based building blocks have been successfully incorporated into the structure of COFs. mit.edu Separately, the amidoxime functional group has been used to functionalize COFs, particularly for applications like the adsorption of pollutants. researchgate.net However, the use of this compound as a specific building block or linker in the design of POFs or related architectures is not documented in the available literature.

Corrosion Science

Investigation as a Corrosion Inhibitor

Thiophene derivatives are widely investigated as corrosion inhibitors for various metals and alloys, such as carbon steel, in acidic environments. mdpi.comresearchgate.netekb.eg Their effectiveness is generally attributed to the presence of heteroatoms (sulfur) and π-electrons in the thiophene ring, which facilitate adsorption onto the metal surface. Studies on related thiophene and amidine compounds have shown significant inhibition efficiencies. nih.gov However, no experimental or theoretical studies were found that specifically evaluate the corrosion inhibition performance of this compound.

Adsorption Mechanisms on Metal Surfaces

The mechanism of corrosion inhibition by organic molecules typically involves adsorption onto the metal surface, forming a protective barrier. mdpi.comresearchgate.net This adsorption can be influenced by the electronic structure of the inhibitor molecule and the nature of its interaction with the metal. For thiophene derivatives, this process is often studied using electrochemical techniques, surface analysis, and computational modeling. frontiersin.org While these principles would theoretically apply to this compound, specific research on its adsorption mechanism, including thermodynamic and kinetic parameters, is not available.

Environmental Science and Remediation

Role in Water and Wastewater Treatment Technologies

The functionalization of various materials with amidoxime groups represents a significant advancement in water and wastewater treatment technologies. While research directly on "this compound" is specific, the broader class of amidoxime-functionalized materials has demonstrated considerable efficacy in the removal of contaminants. The core of this effectiveness lies in the strong ability of the amidoxime group to chelate metal ions. acs.org

Materials modified with amidoxime groups have been developed for the deep cleaning of heavy metal ions from water. nih.gov These advanced materials often take the form of functionalized polymers or adsorbents designed for high capacity and rapid removal of pollutants. acs.orgnih.gov For instance, amidoxime-functionalized macroporous carbon electrode materials have been reported as a rapid, high-capacity, and economical strategy for treating water contaminated with heavy metals. nih.govacs.org The hydrophilic nature of the amidoxime group enhances the adsorption of heavy metals. nih.gov

Thiophene-based polymers, the structural backbone of this compound, have also been explored for environmental remediation. researchgate.net The combination of a thiophene structure with the chelating power of the amidoxime group presents a promising avenue for the development of highly effective and selective adsorbents for water purification. The inherent properties of thiophene-based polymers, such as their stability, can be leveraged to create durable and reusable water treatment systems.

Adsorption and Complexation with Heavy Metals

The primary mechanism by which this compound would interact with heavy metals is through the process of adsorption and complexation, driven by the amidoxime functional group. Amidoxime groups are known for their superior ability to adsorb metal ions due to their active coordination sites. acs.org

The interaction involves the chelation of metal cations by the amidoxime group. This process is understood to involve the transformation of the amidoxime from its imino-hydroxylamine form to the amino-oxime form, which allows for the formation of stable five-membered rings with the metal ion. acs.org This strong chelation prevents the metal ions from being washed away in the flow of water. acs.orgnih.gov

The effectiveness of amidoxime-functionalized adsorbents has been demonstrated for a range of heavy metals. Studies on various amidoxime-containing materials have shown high removal capacities for metals such as lead, copper, cobalt, and others. researchgate.net The adsorption process is typically influenced by factors such as pH, initial metal ion concentration, and contact time. nih.gov For example, the optimal pH for the adsorption of several divalent metal cations on amidoxime-based adsorbents has been identified in the slightly alkaline range. nih.gov

The adsorption capacity of these materials can be substantial, with some amidoxime-functionalized systems achieving removal capacities of over 2300 mg/g. nih.gov The process is often characterized by monolayer adsorption on a homogeneous adsorbent surface. researchgate.netnih.gov

Below are tables summarizing the adsorption performance of amidoxime-functionalized materials for various heavy metals, based on available research data.

Table 1: Adsorption Capacities of Amidoxime-Functionalized Materials for Various Heavy Metals

Heavy Metal IonAdsorbent MaterialAdsorption Capacity (mg/g)Optimal Conditions
Lead (Pb(II))Amidoxime-functionalized low-density polyethylene (B3416737) sheet0.855Initial Conc.: 2 mg/L, Time: 2 weeks
Copper (Cu(II))Amidoxime-functionalized low-density polyethylene sheet7.98Time: 2 weeks
Zinc (Zn(II))Amidoxime-functionalized low-density polyethylene sheet21.07Time: 4 weeks
Arsenic (As(III))Amidoxime-functionalized low-density polyethylene sheet1.07Time: 1 week
Chromium (Cr(III))Polythiophene(keto-amine)85.79-

Table 2: Influence of pH on Heavy Metal Adsorption by Amidoxime-Functionalized Sheets

Heavy Metal IonOptimal pH Range
Zinc (Zn(II))8 - 9
Copper (Cu(II))8 - 9
Lead (Pb(II))8 - 9
Arsenic (As(III))6 - 8

Future Research Directions and Translational Outlook

Development of Novel Synthetic Pathways and Catalytic Systems

Future synthetic research will likely focus on developing more efficient, regioselective, and environmentally benign methods for the preparation of 3-Bromo-thiophene-2-amidoxime and its analogues. While classical multi-step syntheses provide a foundation, innovation in this area is crucial for enabling broader application.

Key research objectives include:

One-Pot and Multicomponent Reactions: Designing convergent synthetic strategies, such as multicomponent reactions, could significantly streamline the assembly of the core structure. nih.govprezi.com These methods improve atom economy and reduce waste by combining multiple synthetic steps into a single operation. prezi.com

Advanced Catalytic Systems: Exploration of novel catalysts is a critical frontier. This includes palladium/norbornene cooperative catalysis for direct C-H functionalization, which could offer new routes to polysubstituted thiophenes under mild conditions. nih.gov Metal-free synthetic approaches are also gaining traction as a means to reduce cost and environmental impact. nih.govorganic-chemistry.org

Flow Chemistry: The adoption of continuous flow manufacturing processes can offer improved control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, better purity, and enhanced safety compared to batch processing. This is particularly relevant for scaling up the production of promising lead compounds.

Greener Solvents: Investigating the use of sustainable reaction media, such as water or bio-based solvents, will be essential for aligning synthetic chemistry with principles of environmental sustainability. acs.org

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent ReactionsIncreased efficiency, reduced waste, rapid library generation.Design of novel reaction cascades for thiophene (B33073) synthesis. nih.govprezi.com
Novel Metal CatalysisHigh regioselectivity, milder reaction conditions, functional group tolerance.Exploring Pd/NBE systems and other transition metal catalysts. nih.govrsc.org
Metal-Free SynthesisLower cost, reduced toxicity, simplified purification.Development of organocatalysts or base-promoted cyclizations. nih.govorganic-chemistry.org
Flow ChemistryEnhanced safety, scalability, and process control.Optimization of reaction conditions for continuous production.

Advanced Functionalization and Derivatization Strategies

The this compound scaffold offers multiple reaction sites for chemical modification, enabling the creation of diverse derivative libraries. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. Furthermore, direct C-H functionalization at the unoccupied C4 and C5 positions of the thiophene ring represents a modern and efficient way to build molecular complexity. nih.govacs.orgrsc.org

The amidoxime (B1450833) moiety is also ripe for derivatization. It can be:

O-Alkylated or O-Acylated: To modulate physicochemical properties such as lipophilicity and metabolic stability.

Cyclized: To form various five-membered heterocycles, most notably 1,2,4-oxadiazoles, which are recognized as important pharmacophores and bioisosteres for ester and carboxylic acid groups. nih.gov

Future work will focus on systematically exploring these derivatization pathways to generate analogues with fine-tuned electronic, steric, and pharmacokinetic properties for specific applications.

Integration with High-Throughput Screening and Combinatorial Chemistry

The synthetic versatility of the this compound core makes it an ideal candidate for combinatorial chemistry approaches. acs.orgijpsonline.com By systematically combining different building blocks at the various functionalization sites, large and diverse chemical libraries can be generated. nih.govnih.gov

The integration of these libraries with high-throughput screening (HTS) platforms will be a powerful engine for discovery. umd.educhemdiv.com HTS allows for the rapid evaluation of thousands of compounds against specific biological targets or for desired material properties. mdpi.com For example, libraries of this compound derivatives could be screened against panels of cancer cell lines, pathogenic bacteria, or key enzymes involved in inflammatory diseases. mdpi.comresearchgate.net This synergy between combinatorial synthesis and HTS accelerates the identification of "hit" compounds, providing a robust starting point for more focused lead optimization studies. ijpsonline.com

Exploration of Multifunctional Materials Based on the Core Scaffold

The unique combination of a conductive thiophene backbone and a metal-chelating amidoxime group suggests significant potential in materials science. researchgate.net Future research is expected to explore the development of novel functional materials leveraging these properties.

Conductive Polymers and Sensors: The bromine atom enables the polymerization of the thiophene core into polythiophene-based materials. researchgate.net These materials are known for their conductive and optical properties, making them suitable for applications in organic electronics, such as sensors, organic thin-film transistors (OTFTs), and organic light-emitting diodes (OLEDs). researchgate.netnih.govmdpi.com The incorporation of the amidoxime group into the polymer side chains could create materials capable of acting as highly specific chemosensors, where metal ion binding would induce a measurable change in conductivity or fluorescence. acs.orgnih.gov

Metal Sequestration and Catalysis: Amidoxime-functionalized polymers are exceptionally effective at chelating heavy and precious metal ions. acs.orgnih.govresearchgate.net Materials derived from this compound could be designed for environmental remediation (e.g., removal of heavy metals like lead and mercury from water) or for the recovery of valuable metals. nih.govustb.edu.cn Furthermore, once complexed with specific metals, these materials could serve as recyclable heterogeneous catalysts for various chemical transformations.

Biomedical Materials: The inherent properties of thiophene-based polymers, such as electroactivity and biocompatibility, make them excellent candidates for biomedical applications, including tissue engineering scaffolds and components of biosensors. nih.govnih.gov

Material TypeKey FeaturePotential Application
Functionalized PolythiophenesElectroactivity & Metal ChelationChemical sensors, biosensors, organic electronics. nih.govacs.org
Porous Organic FrameworksHigh Surface Area & Active SitesHeavy metal sequestration, environmental remediation. acs.orgnih.govresearchgate.net
Heterogeneous CatalystsImmobilized Metal ComplexesRecyclable catalysts for green chemistry.
Electroactive BiomaterialsBiocompatibility & ConductivityTissue engineering scaffolds, drug delivery systems. nih.govnih.gov

Contribution to Emerging Chemical and Biological Challenges

The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Likewise, the amidoxime group is a known pharmacophore with a broad spectrum of biological activities. nih.gov The combination of these two moieties in this compound suggests a high potential for addressing significant health challenges.

Future research should focus on a systematic evaluation of this compound and its derivatives for various therapeutic activities, including:

Anticancer Activity: Screening against a wide range of cancer cell lines to identify potential new oncology leads. nih.gov The thiophene scaffold is present in numerous compounds with demonstrated antitumor effects. nih.gov

Anti-inflammatory Properties: Investigating the inhibition of key inflammatory targets such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com

Antimicrobial Agents: Testing against drug-resistant strains of bacteria and fungi, a critical area of unmet medical need. Both thiophene and amidoxime derivatives have reported antimicrobial properties. nih.govresearchgate.net

Enzyme Inhibition: The strong metal-chelating ability of the amidoxime group makes it a promising feature for designing inhibitors of metalloenzymes, which play crucial roles in many diseases.

Interdisciplinary Research Opportunities

The full potential of this compound will be best realized through collaborative, interdisciplinary research. The journey from initial synthesis to final application requires a convergence of expertise.

Chemistry and Biology: Synthetic chemists can create novel derivatives, which are then evaluated by molecular biologists and pharmacologists to establish structure-activity relationships (SAR) and identify mechanisms of action. nih.gov

Materials Science and Engineering: Materials scientists can polymerize and fabricate new materials based on the thiophene scaffold, while engineers can design and build devices such as sensors or water filtration systems that incorporate these materials. nih.govnih.gov

Computational and Experimental Science: Computational chemists can use molecular modeling to predict the properties of new derivatives and guide synthetic efforts, saving time and resources. These theoretical predictions can then be validated through experimental synthesis and testing. mdpi.com

The translational outlook for compounds derived from this scaffold is broad, spanning from the development of new pharmaceuticals to the creation of advanced materials for environmental and technological solutions. Success will depend on fostering these synergistic collaborations across scientific disciplines.

Q & A

Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS. Amidoxime is prone to hydrolysis in strong acids (pH < 2), while bromine substitution stabilizes the thiophene ring against oxidation .

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